1-acetyl-4'-amino-6'-[(2-methoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
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Overview
Description
1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-acetyl-4’-amino-6’-[(2-methoxyphenyl)amino]-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C19H18N6O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1'-acetyl-2-amino-6-(2-methoxyanilino)spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C19H18N6O3/c1-11(26)25-14-9-5-3-7-12(14)19(16(25)27)23-17(20)22-18(24-19)21-13-8-4-6-10-15(13)28-2/h3-10H,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
BAEDAUZBGYPMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4OC)N |
Origin of Product |
United States |
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